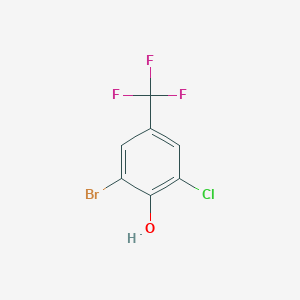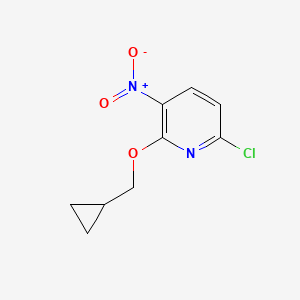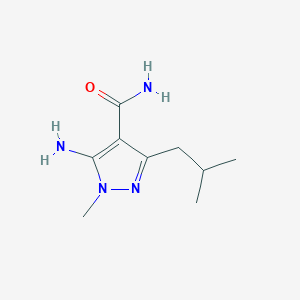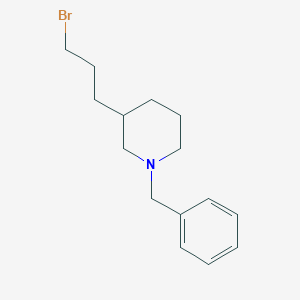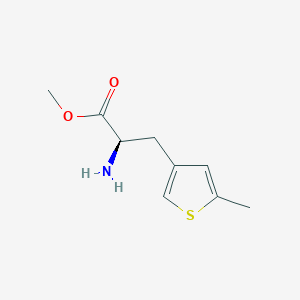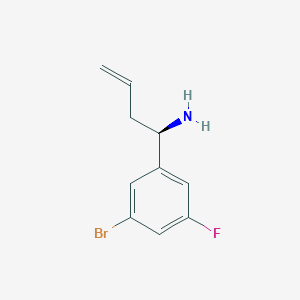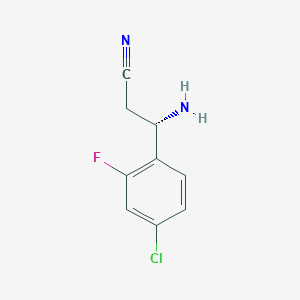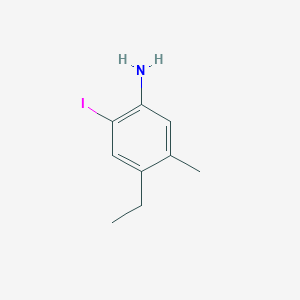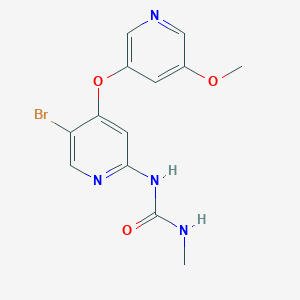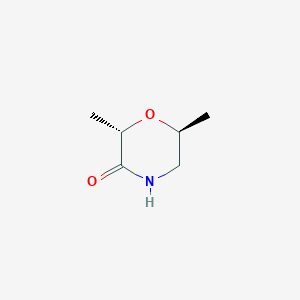
(2S,6S)-2,6-dimethylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2,6-dimethylmorpholin-3-one is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of morpholine, featuring two methyl groups at the 2 and 6 positions and a ketone group at the 3 position. Its stereochemistry is defined by the (2S,6S) configuration, which plays a crucial role in its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholin-3-one typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives with rhodium catalysts can yield high enantiomeric excesses .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in various substituted morpholinones.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2,6-dimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of (2S,6S)-2,6-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6S)-2,6-diaminoheptanedioate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6S)-hydroxynorketamine: Shares the (2S,6S) configuration but has distinct pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1 |
InChI-Schlüssel |
CJOJYCRMCKNQNN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@H]1CNC(=O)[C@@H](O1)C |
Kanonische SMILES |
CC1CNC(=O)C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


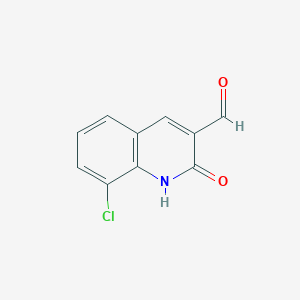
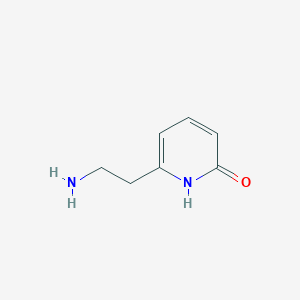
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
